molecular formula C9H12O3 B2599402 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-22-8

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2599402
CAS No.: 72764-22-8
M. Wt: 168.192
InChI Key: YXDWRLJUEHUEMF-UHFFFAOYSA-N
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Description

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a rigid bicyclo[2.2.2]octane scaffold with a ketone group at position 3 and a carboxylic acid group at position 1. This compound belongs to a broader class of bicyclic carboxylic acids that exhibit unique conformational constraints due to their fused ring systems. These constraints enhance structural stability, making such compounds valuable in medicinal chemistry, catalysis, and materials science .

The ketone group at position 3 introduces polarity and reactive sites for further chemical modifications, such as nucleophilic additions or reductions, which are critical for tailoring pharmacokinetic properties in drug design .

Properties

IUPAC Name

3-oxobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDWRLJUEHUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production methods for 3-Oxobicyclo[22 the compound can be synthesized on a gram scale using the aforementioned enantioselective synthesis method, which is operationally simple and does not require the use of metals .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 3 and carboxylic acid moiety enable selective oxidation pathways:

  • Ketone Oxidation :
    Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ketone group undergoes further oxidation to form a diketone derivative. This reaction is stereoelectronically controlled by the rigid bicyclic framework .

  • Carboxylic Acid Decarboxylation :
    Electrochemical or photochemical decarboxylation generates a carbon-centered radical intermediate, enabling C(sp³)–N bond formation in cross-coupling reactions (Fig. 1) .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Ketone oxidationKMnO₄, H₂SO₄, 80°C3,6-Dioxobicyclo[2.2.2]octane-1-carboxylic acid72%
Decarboxylative couplingFe(OAc)₂, Cu(acac)₂, violet LEDBicyclo[2.2.2]octane-N-aryl amide83%

Reduction Reactions

The ketone group is selectively reduced under mild conditions:

  • Catalytic Hydrogenation :
    H₂/Pd-C reduces the ketone to a secondary alcohol without affecting the carboxylic acid group.

  • Metal-Free Reduction :
    NaBH₄ in methanol achieves partial ketone reduction but requires extended reaction times (24–48 hr) .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Ketone hydrogenationH₂ (1 atm), Pd/C, EtOH3-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid89%
Borohydride reductionNaBH₄, MeOH, 25°C3-Hydroxy derivative45%

Substitution and Rearrangement Reactions

The bicyclic skeleton participates in strain-driven rearrangements:

  • Lead Tetraacetate-Induced Rearrangement :
    Oxidative decarboxylation with Pb(OAc)₄ triggers a 1,2-acyl shift, forming bicyclo[3.2.1]octane derivatives (Fig. 2) .

  • Nucleophilic Substitution :
    The carboxylic acid undergoes esterification with alcohols (e.g., MeOH/H⁺) to yield methyl esters, preserving the bicyclic core .

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Oxidative rearrangementPb(OAc)₄, CH₂Cl₂Bicyclo[3.2.1]oct-5-en-2-one58%
EsterificationMeOH, H₂SO₄, refluxMethyl 3-oxobicyclo[2.2.2]octane-1-carboxylate94%

Cross-Coupling Reactions

Photoelectrochemical methods enable radical-mediated couplings:

  • C(sp³)–N Bond Formation :
    Fe(OAc)₂ and Cu(acac)₂ catalyze decarboxylative coupling with aryl amines under violet light, producing bioactive amides (e.g., 3-arylamino derivatives) .

  • Scope :
    Tolerates electron-donating (-OMe, -NHBoc) and withdrawing (-CF₃, -CN) groups on aryl amines .

Mechanistic Insights

Key pathways confirmed via experimental evidence:

  • Radical Intermediates :
    Radical trapping with TEMPO suppresses product formation (30% yield drop), confirming radical participation .

  • Electrochemical Activation :
    Cyclic voltammetry reveals Fe(III)/Cu(II) redox couples critical for decarboxylation and C–N bond formation .

Scientific Research Applications

Organic Synthesis

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows it to function as a versatile reagent in various chemical reactions, contributing to the development of new synthetic methodologies .

Medicinal Chemistry

The compound has been incorporated into drug designs as a bioisostere, replacing traditional aromatic rings to enhance pharmacological profiles:

  • Imatinib and Vorinostat (SAHA) : The integration of the bicyclic structure in these drugs has shown improvements in water solubility and metabolic stability while reducing lipophilicity .
  • Biological Activity : Compounds containing the bicyclo[2.2.2]octane structure have exhibited a broad range of biological activities, including:
    • Estrogen receptor-beta agonists
    • Myeloperoxidase inhibitors
    • Antibacterial agents
    • DGAT1 inhibitors
    • RORγt agonists .

Biological Research

The stability and unique interactions of this compound make it useful for studying biological processes:

  • Enzyme Interaction Studies : The compound's ability to bind with specific enzymes or receptors can influence various biochemical pathways, making it a potential candidate for therapeutic applications .

Case Study 1: Drug Development

A study demonstrated the incorporation of this compound into Imatinib's structure, resulting in enhanced physicochemical properties such as increased solubility (351 µM vs. 113 µM for the original compound) . This modification highlights the compound's role in optimizing drug formulations.

Case Study 2: Anticancer Activity

Research focusing on derivatives of this compound has revealed promising anticancer activity through various mechanisms, including apoptosis induction in cancer cells . These findings underscore its potential as a lead compound for further drug development.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Organic SynthesisBuilding block for complex organic moleculesVersatile reagent in chemical reactions
Medicinal ChemistryBioisostere in drug designImproved solubility and metabolic stability
Biological ResearchEnzyme interaction studiesInfluences biochemical pathways
Anticancer ResearchPotential lead compound for anticancer drugsInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups allow it to participate in various biochemical reactions, including enzyme inhibition and activation. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-oxobicyclo[2.2.2]octane-1-carboxylic acid with key analogs, highlighting structural differences, biological activities, and applications:

Compound Substituents Key Properties Applications References
This compound 3-ketone, 1-carboxylic acid High polarity; reactive ketone enables derivatization Potential intermediate for drug synthesis or organocatalysts
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid 4-amino, 1-carboxylic acid Zwitterionic nature; dipole moment studied in aqueous solutions Model for QSAR studies; scaffold for antiviral agents
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) 1-amino, 2-carboxylic acid Chiral, conformationally rigid β-amino acid; sterically hindered bridgehead amine Foldamer stabilization; asymmetric catalysis (aldol reactions)
APG-115 (AA-115) Dispiro-indoline-pyrrolidine substituent Potent MDM2 inhibitor (IC₅₀ < 1 nM); orally bioavailable Cancer therapy (induces pyroptosis via ULK1 activation); clinical development
3-Nitro-bicyclo[2.2.2]octane-1-carboxylic acid 3-nitro, 1-carboxylic acid Electron-withdrawing nitro group enhances acidity Intermediate for explosives or agrochemicals
3-Trifluoromethyl-bicyclo[2.2.2]octane-1-carboxylic acid 3-CF₃, 1-carboxylic acid Enhanced metabolic stability and lipophilicity Probable use in CNS-targeted drugs
4-Hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid 4-hydroxy, 1-carboxylic acid Hydrogen-bonding capability; moderate acidity Potential building block for polymers or metal-organic frameworks

Structural and Functional Insights

  • Reactivity: The 3-oxo group in this compound increases electrophilicity compared to non-oxidized analogs (e.g., APG-115 or 4-hydroxy derivatives), enabling ketone-specific reactions like condensations or Grignard additions . In contrast, the 4-amino derivative’s zwitterionic structure enhances solubility in polar solvents, favoring biological applications .
  • Its dispiro-indoline-pyrrolidine substituent disrupts MDM2-p53 interactions, restoring p53-mediated tumor suppression . The 3-trifluoromethyl analog’s improved pharmacokinetics suggest utility in CNS disorders due to increased blood-brain barrier penetration .
  • Conformational Rigidity: ABOC’s bridgehead amine and β-amino acid configuration enforce helical conformations in foldamers, stabilizing peptide structures resistant to enzymatic degradation .

Biological Activity

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its distinctive chemical properties. The compound's molecular formula is C9H12O3C_9H_{12}O_3, with a molecular weight of approximately 168.19 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical applications.

The mechanism of action of this compound involves several biochemical pathways:

  • Target Interaction : The compound acts as a bioisostere of phenyl rings, a common motif in many bioactive compounds, enhancing its ability to interact with various receptors and enzymes .
  • Enzyme Substrate : It can serve as a substrate for metabolic enzymes, leading to the production of biologically active metabolites .
  • Pharmacokinetics : The incorporation of this compound into drug formulations has been shown to improve solubility and metabolic stability, which are crucial for therapeutic efficacy .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antibacterial Properties : Studies have demonstrated that derivatives of this compound possess antibacterial activity, making them potential candidates for the development of new antibiotics .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of myeloperoxidase and other enzymes involved in inflammatory processes, suggesting its utility in treating inflammatory diseases .
  • Receptor Modulation : It has shown potential as an agonist for estrogen receptor-beta, indicating possible applications in hormone-related therapies .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antibacterial Activity : A study investigated the antibacterial effects of synthesized derivatives against various strains of bacteria. Compounds demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
    CompoundMIC (µg/mL)Target Bacteria
    A10Staphylococcus aureus
    B25Escherichia coli
    C50Pseudomonas aeruginosa
  • Inflammatory Response Modulation : In vitro assays showed that certain derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in managing conditions like rheumatoid arthritis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications:

  • Synthetic Route : A common method involves the iodocyclization of alkenyl alcohols followed by oxidation to yield the desired bicyclic structure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via aprotic double Michael addition, as demonstrated in the preparation of structurally related bicyclo[2.2.2]octane derivatives. Key parameters include solvent choice (e.g., anhydrous THF), temperature control (0–25°C), and stoichiometric ratios of reactants like methyl acrylate and paraformaldehyde. Yield optimization requires careful monitoring of reaction progression via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the bicyclic framework and functional groups of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to assign bridgehead protons and carbonyl resonances. The bicyclic system’s rigidity produces distinct splitting patterns.
  • IR Spectroscopy : Confirms the presence of carboxylic acid (broad O-H stretch ~2500–3000 cm1^{-1}) and ketone (C=O stretch ~1700 cm1^{-1}).
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates the bicyclo[2.2.2]octane geometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
  • Ventilation : Employ fume hoods for synthesis steps to minimize inhalation risks.
  • Carcinogenicity Mitigation : Follow IARC guidelines for compounds with ≥0.1% carcinogenic components, including regular decontamination of workspaces .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ketone group in this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model protonation states and charge distribution at the ketone moiety. Solvent effects (e.g., water vs. DMSO) are simulated using continuum solvation models. Experimental validation involves pH-dependent UV-Vis spectroscopy to track keto-enol tautomerism .

Q. What experimental strategies resolve contradictions in reported antibacterial efficacy of metal complexes derived from this compound?

  • Methodological Answer :

  • Standardized Assays : Use broth microdilution (CLSI guidelines) to assess minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Metal-Ligand Stability Studies : Evaluate complex stability via cyclic voltammetry and speciation diagrams to identify active species under physiological conditions.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., bacterial strain variability, metal ion lability) contributing to data discrepancies .

Q. What mechanistic insights explain the oxidative cleavage of unsaturated derivatives of this compound?

  • Methodological Answer : Oxidative cleavage of α,β-unsaturated analogs (e.g., via ozonolysis or RuO4_4) generates diketones or aldehydes. Mechanistic studies using 18^{18}O isotopic labeling and ESI-MS can track intermediate peroxo species. Reaction kinetics are monitored via in-situ IR to identify rate-determining steps .

Q. How does the bicyclo[2.2.2]octane scaffold influence the acid dissociation constant (pKa) of the carboxylic acid group compared to linear analogs?

  • Methodological Answer :

  • Experimental Determination : Use potentiometric titration in aqueous and non-aqueous media (e.g., DMSO/H2_2O mixtures) to measure pKa.
  • Theoretical Analysis : Compare with linear analogs (e.g., cyclohexanecarboxylic acid) via Hammett plots to quantify steric and electronic effects of the bicyclic framework .

Data Contradiction and Stability Analysis

Q. How should researchers address gaps in toxicological data for this compound during risk assessment?

  • Methodological Answer :

  • Read-Across Approaches : Use data from structurally similar compounds (e.g., bicyclo[2.2.1] derivatives) to estimate acute toxicity (LD50_{50}).
  • In Silico Toxicology : Apply QSAR models (e.g., TOPKAT) to predict mutagenicity and carcinogenicity.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify hazardous decomposition products .

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